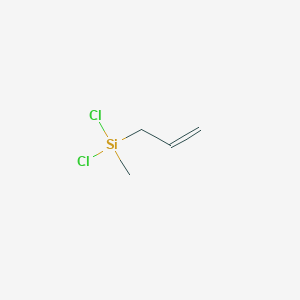
油酸酯类
描述
Estolides are a class of unique bio-based oils with a variety of uses . Their oligomeric structure contains fatty acid repeat units, with secondary ester linkages on the alkyl backbone . Oleic estolide is a type of estolide that is derived from oleic acid .
Synthesis Analysis
Oleic estolides are synthesized from oleic acid and various saturated fatty acids . The acids are treated with perchloric acid at either 45 or 55°C to produce complex estolides . The estolide number (EN), i.e., the average number of fatty acid units added to a base fatty acid, varies as a function of temperature and saturated fatty acid . The synthesis of oleic estolides capped with saturated fatty acids, followed by esterification with 2-ethylhexyl alcohol to yield the corresponding esters using standard conditions has been explored .Molecular Structure Analysis
The molecular structure of oleic estolides is characterized by the presence of fatty acid repeat units, with secondary ester linkages on the alkyl backbone . The double bond in oleic acid is located at the 9 position which, under the correct conditions of acid concentration, reaction time, and temperature, undergoes estolide formation with minimal migration .Chemical Reactions Analysis
The chemical reactions involved in the formation of oleic estolides include the treatment of oleic acid and various saturated fatty acids with perchloric acid . This results in the formation of complex estolides. The reactions occur at faster rates at higher temperatures, but this comes at the expense of yield .Physical And Chemical Properties Analysis
Estolides have a range of physical properties. They exhibit excellent performance benefits, including lubricity and load-carrying characteristics, strong oxidative stability, and good demulsibility . They also show high flash point, with closed-cup values ranging from 200°C to 245 °C (ASTM D93) and open-cup values ranging from 240°C to >260 °C (ASTM D92) . The viscosities of tallow-oleic estolide 2-ethylhexyl (2-EH) esters ranged 57–80 cSt at 40 °C and 10.8–14.0 cSt at 100 °C with viscosity index (VI) 169–185 .科学研究应用
生物润滑剂应用
由高油酸葵花籽油油精合成的油酸酯类因其作为生物润滑剂的潜力而受到探索。这些酯类在生物润滑剂应用中显示出作为粘度调节剂的有希望的特性,其动态粘度和密度在很宽的温度范围内测量。这些酯类的分子量和粘度随反应时间的增加而增加,使其适用于工业用途(García-Zapateiro 等人,2010 年)。
工业流体生产
基于蓖麻油和油酸的酯类已被衍生化以生产环氧树脂和环状碳酸酯,它们表现出增强的特性,如更高的倾点、氧化起始温度和粘度。这些特性表明在工业应用中的潜力,包括作为工业流体中的组分(Doll 等人,2017 年)。
酯类酯的合成
油酸已转化为酯类,然后酯化生成各种酯类酯,展示了在工业中的应用潜力。这些酯类酯已针对倾点和粘度等特性进行了评估,这些特性对于工业应用至关重要(Harry-O'kuru 等人,2001 年)。
增强生物降解润滑剂
已研究了从油酸衍生的酯类以改善生物润滑剂中使用的植物油衍生物的性能。这些酯类表现出良好的冷流动性和氧化稳定性,使其适用于环保润滑剂(Hoong 等人,2019 年)。
新型酯类酯作为工业润滑剂
已合成并评估了从油酸脂肪酸衍生的新型酯类酯作为工业润滑剂的潜力。这些酯类显示出有希望的低温性能和粘度指数,表明它们适用于此类应用(Cermak 等人,2013 年)。
作用机制
安全和危害
未来方向
Research on the enzymatic synthesis of estolides from free hydroxy fatty acids has emerged . A simple alternative enzymatic process, in which castor oil is directly converted to an estolide mixture by Candida antarctica lipase A (CALA) catalyzed transesterification, has been described . This suggests that there is potential for further exploration and development in the field of oleic estolide synthesis and application.
属性
IUPAC Name |
9-[(Z)-octadec-9-enoyl]oxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H68O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-25-29-33-36(39)40-34(30-26-22-19-10-8-6-4-2)31-27-23-21-24-28-32-35(37)38/h14-15,34H,3-13,16-33H2,1-2H3,(H,37,38)/b15-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKKGBQMNNEIHV-PFONDFGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(CCCCCCCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H68O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101252930 | |
| Record name | 1-(7-Carboxyheptyl)decyl (9Z)-9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101252930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | FAHFA(18:1(9Z)/9-O-18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112109 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Oleic estolide | |
CAS RN |
154086-90-5 | |
| Record name | 1-(7-Carboxyheptyl)decyl (9Z)-9-octadecenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154086-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleic estolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154086905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(7-Carboxyheptyl)decyl (9Z)-9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101252930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLEIC ESTOLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3P241X10N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FAHFA(18:1(9Z)/9-O-18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112109 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Acetylhexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B160429.png)









